![molecular formula C22H19ClN4O3 B4187524 N-(2-{5-[(2-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4187524.png)
N-(2-{5-[(2-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Overview
Description
N-(2-{5-[(2-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, commonly known as CB-30872, is a compound that has gained significant attention in recent years due to its potential application in scientific research. The compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CB-30872 acts as a small molecule inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of CK2 substrates, leading to the inhibition of CK2 activity. The inhibition of CK2 by CB-30872 has been shown to result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CB-30872 has been studied for its biochemical and physiological effects. The compound has been shown to inhibit CK2 activity in various cancer cell lines, leading to the inhibition of cell proliferation and induction of apoptosis. CB-30872 has also been shown to inhibit the growth of tumor xenografts in mice. In addition, CB-30872 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CB-30872 has several advantages for lab experiments. The compound is a small molecule inhibitor of CK2, which makes it easy to use in vitro and in vivo. CB-30872 has also been shown to have good bioavailability and pharmacokinetic properties. However, CB-30872 has some limitations for lab experiments. The compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, CB-30872 has not been extensively studied for its toxicity and safety profile.
Future Directions
For research on CB-30872 include studying its efficacy and safety in preclinical and clinical trials, understanding its mechanism of action, and developing more potent and selective CK2 inhibitors.
Scientific Research Applications
CB-30872 has been shown to have potential applications in various scientific research fields. The compound has been studied for its ability to inhibit CK2, a protein kinase that is involved in various cellular processes. CK2 has been implicated in the development of various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the inhibition of CK2 by CB-30872 has potential therapeutic applications.
properties
IUPAC Name |
N-[2-[5-[(2-chlorobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-27-18-9-8-14(25-21(28)15-5-2-3-6-16(15)23)13-17(18)26-20(27)10-11-24-22(29)19-7-4-12-30-19/h2-9,12-13H,10-11H2,1H3,(H,24,29)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLQNRBTGWHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CCNC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-{[(2-chlorophenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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